molecular formula C10H18N2O2.ClH<br>C10H19ClN2O2 B15179072 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride CAS No. 84912-06-1

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride

Katalognummer: B15179072
CAS-Nummer: 84912-06-1
Molekulargewicht: 234.72 g/mol
InChI-Schlüssel: RISJCEZXYVJVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a chemical compound with the molecular formula C10H18N2O2.HCl and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a piperidinone ring, and a methylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one: Lacks the monohydrochloride salt form.

    1,6-Dimethyl-4-(methylamino)piperidin-2-one: Lacks the acetyl group.

    3-Acetyl-1,6-dimethylpiperidin-2-one: Lacks the methylamino group.

Uniqueness

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

84912-06-1

Molekularformel

C10H18N2O2.ClH
C10H19ClN2O2

Molekulargewicht

234.72 g/mol

IUPAC-Name

3-acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4;/h6,8-9,11H,5H2,1-4H3;1H

InChI-Schlüssel

RISJCEZXYVJVKK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(C(=O)N1C)C(=O)C)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.